molecular formula C18H30O4 B600715 Sterebin A CAS No. 107647-14-3

Sterebin A

Cat. No.: B600715
CAS No.: 107647-14-3
M. Wt: 310.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sterebin A is a labdane-type diterpene isolated from the leaves of Stevia rebaudiana, a plant known for its sweetening properties. Stevia rebaudiana, commonly referred to as sweet leaf or sugar leaf, is a perennial herb native to Paraguay and Brazil. The plant is renowned for its sweet-tasting compounds, primarily steviol glycosides, which are used as natural sweeteners .

Mechanism of Action

Target of Action

The primary targets of Sterebin A-Stevia rebaudiana are the enzymes involved in the biosynthesis of steviol glycosides (SGs), a group of sweet-tasting compounds . These enzymes include phosphoenol pyruvate carboxykinase (PEPCK) and others involved in the synthesis of new glucose . The role of these enzymes is to regulate glucose metabolism, and their inhibition by this compound can lead to enhanced insulin secretion and increased insulin sensitivity .

Mode of Action

This compound-Stevia rebaudiana interacts with its targets by inhibiting the expression of the PEPCK gene in the liver . This inhibition prevents the synthesis of new glucose, thereby stimulating insulin secretion and increasing insulin sensitivity .

Biochemical Pathways

The biochemical pathways affected by this compound-Stevia rebaudiana primarily involve glucose metabolism . The inhibition of PEPCK gene expression leads to a decrease in gluconeogenesis, the process of producing glucose from non-carbohydrate sources . This results in enhanced insulin secretion and increased insulin sensitivity .

Pharmacokinetics

The pharmacokinetics of this compound-Stevia rebaudiana involve its absorption, distribution, metabolism, and excretion (ADME). Steviol glycosides, including this compound, are known to be noncaloric, noncariogenic, and nonfermentative . They exhibit superior sweetener proficiency compared to sucrose . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

Result of Action

The molecular and cellular effects of this compound-Stevia rebaudiana’s action include enhanced insulin secretion, increased insulin sensitivity, and prevention of new glucose synthesis . These effects contribute to the compound’s potential antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound-Stevia rebaudiana. For instance, the growth conditions of the Stevia plant, such as nutrition and climate, can affect the concentration of various SGs, including this compound . High glycoside percentage is found in Stevia grown in mountainous regions . Furthermore, when the length of the day is less than twelve hours and when temperatures are below 293 K, the rate of growth diminishes .

Biochemical Analysis

Biochemical Properties

Sterebin A, like other compounds in Stevia rebaudiana, is a diterpene glycoside . Diterpene glycosides are known to interact with various enzymes, proteins, and other biomolecules, often influencing biochemical reactions

Cellular Effects

Stevia rebaudiana and its compounds have been shown to have significant anti-inflammatory effects . They have been observed to cause marked inhibition of inflammation in laboratory settings

Temporal Effects in Laboratory Settings

Stevia rebaudiana extracts have been shown to have significant anti-inflammatory effects , suggesting that this compound may have similar properties

Dosage Effects in Animal Models

Stevia rebaudiana has been shown to have immunomodulatory activities in experimental rats The effects varied with different dosages, suggesting that this compound may have similar dosage-dependent effects

Metabolic Pathways

Stevia rebaudiana is known to be involved in the biosynthesis of steviol glycosides It’s plausible that this compound is involved in similar metabolic pathways and interacts with certain enzymes or cofactors

Transport and Distribution

Stevia rebaudiana’s compounds are known to be transported and distributed within the plant’s tissues It’s plausible that this compound follows similar transport and distribution patterns

Subcellular Localization

Certain transcription factors in Stevia rebaudiana have been shown to have specific subcellular localizations It’s plausible that this compound has a specific subcellular localization that affects its activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions

Sterebin A can be extracted from the leaves of Stevia rebaudiana using various extraction methods. One common method involves the use of methanol as a solvent. The dried and powdered leaves are extracted with hot methanol, and the extract is then evaporated to dryness. The residue is dissolved in water and further purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. Techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction are employed to enhance yield and purity. These methods are preferred due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Sterebin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds. These products have different biological and chemical properties, making them useful in various applications .

Comparison with Similar Compounds

Sterebin A can be compared with other labdane-type diterpenes such as:

Uniqueness

This compound is unique due to its specific anti-inflammatory and antioxidant properties. While other labdane-type diterpenes also exhibit similar properties, this compound’s specific molecular structure and functional groups contribute to its distinct biological activities .

Conclusion

This compound from Stevia rebaudiana is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVJPXABQYFWPD-GSZDNMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/[C@@H]1[C@]2(CCCC(C2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.